molecular formula C8H5ClN4 B1437656 2-Chloro-4-pyridin-4-yl-1,3,5-triazine CAS No. 1053656-00-0

2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Cat. No. B1437656
M. Wt: 192.6 g/mol
InChI Key: KVSOWFUYVWTDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a chemical compound with the molecular formula C8H5ClN4. It has a molecular weight of 192.61 . This compound is used in research and is shipped from various locations worldwide .


Synthesis Analysis

The synthesis of 1,3,5-triazines, including 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, often involves the use of cyanuric chloride. This process includes the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-pyridin-4-yl-1,3,5-triazine is characterized by a triazine ring with a chlorine atom and a pyridinyl group attached .


Physical And Chemical Properties Analysis

2-Chloro-4-pyridin-4-yl-1,3,5-triazine has a predicted density of 1.276±0.06 g/cm3. Its melting point is 372-374 °C, and its boiling point is predicted to be 642.7±65.0 °C .

Scientific Research Applications

Antimicrobial Activity

  • Research has shown that compounds derived from 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, specifically those linked with a chromone moiety, exhibit significant antimicrobial activities. These compounds have been synthesized and tested in vitro, showing high efficacy compared to reference drugs (Ali & Ibrahim, 2010).

Chemical Synthesis and Reactions

  • The compound has been utilized in oxidative coupling reactions with alkanones when coordinated to palladium(II). This process results in the formation of complex Pd-complexes, showcasing its utility in advanced chemical synthesis (El-Abadelah et al., 2018).

Drug Delivery

  • One notable application is in drug delivery systems. For example, water-soluble metalla-cages using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine have been developed for encapsulating lipophilic pyrenyl derivatives. These systems have shown promising results in the delivery and cytotoxicity of drugs in human ovarian cancer cells (Mattsson et al., 2010).

Crystal Engineering and Materials Science

  • The compound has been used to create chelating agents for metals, aiding in the engineering of hydrogen-bonded crystals. These agents are significant in the development of materials with specific structural and functional properties (Duong et al., 2011).

Electrochemical Applications

  • In the field of electrochemistry, derivatives of this compound have been synthesized for use in electrochromic applications. These applications demonstrate the compound’s utility in the development of advanced materials with specific electronic properties (Ak et al., 2006).

Safety And Hazards

The safety information for 2-Chloro-4-pyridin-4-yl-1,3,5-triazine indicates that it is classified as dangerous. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and seeking medical advice if inhaled .

properties

IUPAC Name

2-chloro-4-pyridin-4-yl-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSOWFUYVWTDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-pyridin-4-yl-1,3,5-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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